molecular formula C14H16FNO B1405897 4-Cyclohexylmethoxy-2-fluorobenzonitrile CAS No. 1467456-69-4

4-Cyclohexylmethoxy-2-fluorobenzonitrile

Cat. No. B1405897
M. Wt: 233.28 g/mol
InChI Key: KUPSUACLDFHLKT-UHFFFAOYSA-N
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Description

“4-Cyclohexylmethoxy-2-fluorobenzonitrile” is a chemical compound with the molecular formula C14H16FNO . It is used for pharmaceutical testing .

Scientific Research Applications

Radiopharmaceutical Synthesis

4-Cyclohexylmethoxy-2-fluorobenzonitrile, a type of fluorobenzonitrile, is utilized in the synthesis of radiopharmaceuticals. The work by Zlatopolskiy et al. (2012) highlights the use of radiofluorinated 4-fluorobenzonitrile oxides in rapid reactions with alkenes and alkynes. These cycloadditions are particularly relevant for preparing low-molecular-weight radiopharmaceuticals and labeling sensitive biopolymers (Zlatopolskiy et al., 2012).

Structural and Electronic Property Studies

The energetic and structural properties of monofluorobenzonitriles, which include derivatives like 4-Cyclohexylmethoxy-2-fluorobenzonitrile, are a topic of study. Ribeiro da Silva et al. (2012) conducted an analysis of the thermodynamic properties of fluorobenzonitrile derivatives, which helps in understanding their structural and electronic characteristics (Ribeiro da Silva et al., 2012).

Liquid Crystal Research

Kelly and Schad (1984) investigated the synthesis and transition temperatures of ester derivatives of fluorobenzonitriles. Their research provides insights into the applications of such compounds in liquid crystal technology, specifically examining the effect of fluorine substitution on nematic-isotropic transition temperatures (Kelly & Schad, 1984).

Development of Ketamine Derivatives

In the context of creating new derivatives of ketamine, Moghimi et al. (2014) explored the synthesis of a novel ketamine derivative using a starting fluorobenzonitrile. This kind of research, involving compounds like 4-Cyclohexylmethoxy-2-fluorobenzonitrile, contributes to the development of new pharmaceutical compounds (Moghimi et al., 2014).

Vibrational Spectroscopy Studies

Zhao et al. (2018) conducted studies on the vibrational features of 4-fluorobenzonitrile, a close relative of 4-Cyclohexylmethoxy-2-fluorobenzonitrile. Their research using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy provides valuable information on the substitution effects of fluorine and cyano groups on transition energy (Zhao et al., 2018).

Quinazoline Synthesis

Hynes et al. (1991) explored the synthesis of quinazolines from fluorobenzonitriles. This research is significant for the pharmaceutical industry, as quinazolines are important compounds in drug development (Hynes et al., 1991).

Arylation of Fluorobenzonitriles

Peshkov et al. (2019) presented a method for phenylating fluorobenzonitriles using radical anions. This technique has potential applications in the synthesis of complex organic compounds, especially in the field of organic chemistry (Peshkov et al., 2019).

properties

IUPAC Name

4-(cyclohexylmethoxy)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPSUACLDFHLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylmethoxy)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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